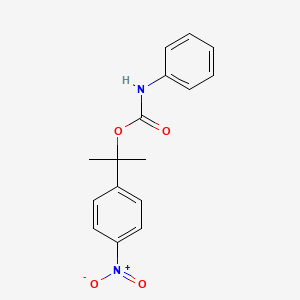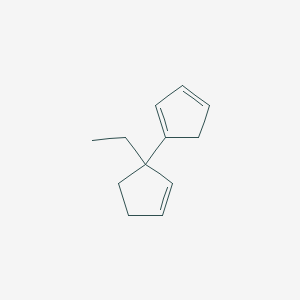
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their unique structural properties and reactivity, making them valuable in various chemical applications. This compound features a cyclopentadiene ring substituted with an ethyl group and another cyclopentadiene ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the ethyl halide to form the desired product .
Another method involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the substituted cyclopentadiene derivative. This reaction is often carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclopentadiene derivatives.
Substitution: Various substituted cyclopentadiene derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene can be compared with other similar compounds such as:
Cyclopentadiene: The parent compound, which lacks the ethyl substitution and has different reactivity and applications.
Methylcyclopentadiene: A similar compound with a methyl group instead of an ethyl group, leading to differences in chemical behavior and applications.
Dicyclopentadiene: A dimer of cyclopentadiene, which has distinct properties and is used in different industrial applications.
Properties
CAS No. |
90932-55-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(1-ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H16/c1-2-12(9-5-6-10-12)11-7-3-4-8-11/h3-5,7,9H,2,6,8,10H2,1H3 |
InChI Key |
AOAMEWBHUZACNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC=C1)C2=CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




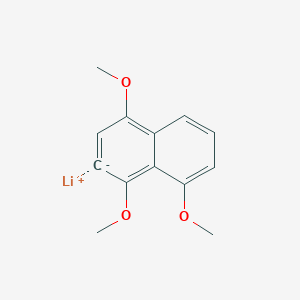
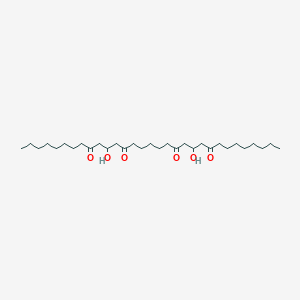


![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
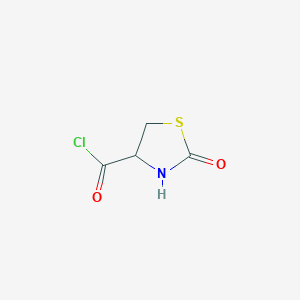
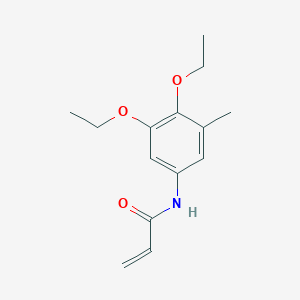

![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)

